

Technical Guide: 2,4,6-Tribromophenyl Acetate

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Compound of Interest

Compound Name: 2,4,6-Tribromophenyl acetate

CAS No.: 607-95-4

Cat. No.: B118256

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Structural Identity, Synthetic Protocols, and Utility in Pharmaceutical Acylation

Executive Summary

This technical guide provides a comprehensive analysis of **2,4,6-tribromophenyl acetate**, a halogenated phenolic ester utilized primarily as a reactive intermediate in organic synthesis and flame retardant research. For drug development professionals, this compound represents a class of "activated esters"—reagents capable of selective acylation under mild conditions due to the enhanced leaving group ability of the electron-deficient tribromophenoxide moiety. This document details its nomenclature, validated synthesis protocols, mechanistic behaviors, and safety standards.

Part 1: Nomenclature & Structural Integrity

IUPAC Designation

The definitive International Union of Pure and Applied Chemistry (IUPAC) name is: **2,4,6-Tribromophenyl acetate**^{[1][2]}

Nomenclature Breakdown:

- Parent Structure: The compound is an ester derived from acetic acid and a substituted phenol.
- Acyl Group: Acetate (derived from acetic acid, ethanoate).

- Aryl Group:2,4,6-Tribromophenyl.[1][2][3][4][5][6][7][8][9]
 - The phenyl ring is numbered starting at the carbon attached to the oxygen (C1).
 - Bromine atoms are located at positions 2, 4, and 6 (ortho, para, ortho).
- Alternative Names: Acetic acid 2,4,6-tribromophenyl ester; 1-Acetoxy-2,4,6-tribromobenzene.

Physicochemical Profile

The following data serves as a baseline for identification and purity analysis.

Property	Value	Notes
CAS Registry Number	607-95-4	Distinct from the phenol precursor (118-79-6).[1][2][3][4][9]
Molecular Formula	C ₈ H ₅ Br ₃ O ₂	
Molecular Weight	372.84 g/mol	
Melting Point	83–85 °C	Critical QC Parameter: Lower than the precursor 2,4,6-tribromophenol (94–96 °C).
Solubility	CHCl ₃ , CH ₂ Cl ₂ , THF	Sparingly soluble in cold alcohols; insoluble in water.
Appearance	White to off-white needles	Recrystallized typically from ethanol/water.

Part 2: Synthetic Pathways & Mechanistic Causality

Synthesis Protocol: Acetylation of 2,4,6-Tribromophenol

Objective: Synthesize **2,4,6-tribromophenyl acetate** via nucleophilic acyl substitution.

Causality & Rationale: Direct esterification (Fischer) is inefficient due to the reduced nucleophilicity of the phenolic oxygen caused by the electron-withdrawing bromine atoms.

Therefore, we utilize acetic anhydride (Ac_2O) with a basic catalyst (pyridine or sodium acetate) to drive the reaction. Pyridine acts dualistically: it activates the anhydride and neutralizes the acetic acid byproduct.

Reagents:

- 2,4,6-Tribromophenol (TBP) [1.0 eq][3][5][6][7][10]
- Acetic Anhydride [1.5 eq]
- Pyridine [Catalytic amount or solvent]
- Sulfuric Acid (Optional catalyst for scale-up)

Step-by-Step Methodology:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (30.2 mmol) of 2,4,6-tribromophenol in 20 mL of acetic anhydride.
- **Catalysis:** Add 5 drops of concentrated sulfuric acid (or use pyridine as solvent). The reaction is slightly exothermic.
- **Reflux:** Heat the mixture to mild reflux (approx. 120°C) for 1–2 hours.
 - **Validation:** Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2). The starting material (TBP) will have a lower R_f than the ester product due to the loss of the H-bond donating hydroxyl group.
- **Quenching:** Cool the mixture to room temperature and pour slowly into 200 mL of ice-water with vigorous stirring. The excess acetic anhydride hydrolyzes, and the product precipitates.
- **Purification:** Filter the white solid. Recrystallize from ethanol to remove traces of unreacted phenol.

Reaction Pathway Diagram

The following diagram illustrates the conversion of phenol to the acetate derivative.



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Figure 1: Synthetic pathway for the acetylation of electron-deficient phenols.

Part 3: Reactivity Profile & Drug Development Utility

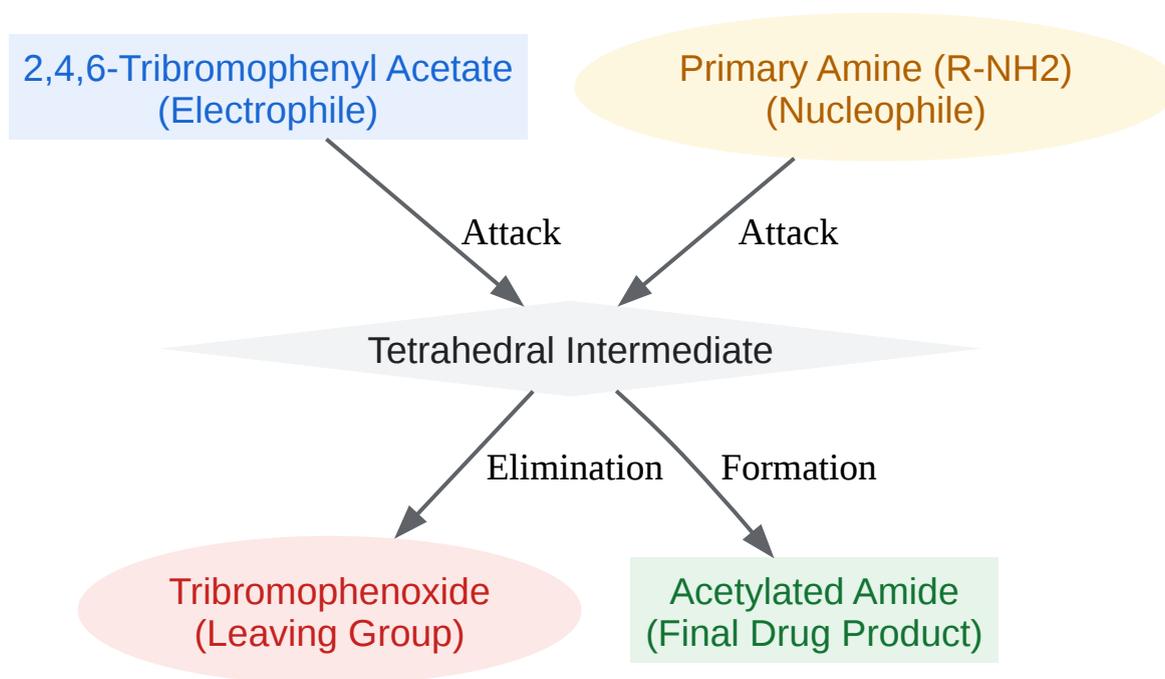
The "Active Ester" Concept

In drug development, particularly peptide synthesis and bioconjugation, **2,4,6-tribromophenyl acetate** functions as an activated ester.

- Mechanism: The three bromine atoms exert a strong inductive electron-withdrawing effect (-I). This stabilizes the phenoxide anion (tribromophenoxide, pKa ~6.0) relative to unsubstituted phenoxide (pKa ~10.0).
- Result: The carbonyl carbon becomes highly electrophilic, and the tribromophenoxide becomes an excellent leaving group.
- Application: It is used to transfer the acetyl group to amines (acetylation) under mild conditions where acid chlorides might be too harsh or non-selective.

Amine Acylation Workflow

This reaction mimics the behavior of Pentafluorophenyl (PFP) esters or N-hydroxysuccinimide (NHS) esters commonly used in ADC (Antibody-Drug Conjugate) linkers.



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Figure 2: Mechanism of amine acylation using TBPA as an activated transfer reagent.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic fingerprints.

Proton NMR (¹H-NMR)

Solvent: CDCl₃

Chemical Shift (δ)	Multiplicity	Integration	Assignment
2.38 ppm	Singlet (s)	3H	Acetyl methyl group (-COCH ₃).
7.75 ppm	Singlet (s)	2H	Aromatic protons at C3 and C5.

Note: The aromatic signal appears as a singlet because the protons at positions 3 and 5 are chemically equivalent due to the C2 symmetry of the molecule.

Mass Spectrometry (GC-MS)

- Molecular Ion (M⁺): Clusters around m/z 370, 372, 374, 376 due to the isotopic distribution of three Bromine atoms (⁷⁹Br and ⁸¹Br).
- Base Peak: Often m/z 43 (Acetyl cation [CH₃CO]⁺).
- Fragment: Loss of ketene (M - 42) leads to the tribromophenol ion cluster (m/z ~330).

Part 5: Safety & Handling (EHS)

Hazard Identification:

- Skin/Eye Irritant: Halogenated phenols and their esters can cause contact dermatitis.
- Environmental: 2,4,6-Tribromophenol derivatives are persistent. Waste must be segregated into halogenated organic waste streams.

Handling Protocol:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Ventilation: All operations involving acetic anhydride or heating of halogenated aromatics must be performed in a certified fume hood.
- Spill Control: Adsorb on vermiculite. Do not wash down drains due to aquatic toxicity.

References

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